molecular formula C23H24ClN5O4S B4232122 Ethyl 4-[[2-[[5-[1-[(3-chlorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

Ethyl 4-[[2-[[5-[1-[(3-chlorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

Cat. No.: B4232122
M. Wt: 502.0 g/mol
InChI Key: DJJHMADNRBGUES-UHFFFAOYSA-N
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Description

Ethyl 4-({[(5-{1-[(3-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a chlorobenzoyl group, and an ethyl benzoate moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-[[5-[1-[(3-chlorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate acylating agents under controlled conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 3-chlorobenzoyl chloride and an amine precursor.

    Thioacetylation: The thioacetyl group is incorporated through a reaction with thioacetic acid or its derivatives.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Ethyl 4-({[(5-{1-[(3-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: The compound’s derivatives are explored for use in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-[[5-[1-[(3-chlorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and chlorobenzoyl group are key functional groups that contribute to its binding affinity and activity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-({[(5-{1-[(3-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate: Similar structure with a fluorobenzoyl group instead of a chlorobenzoyl group.

    Ethyl 4-({[(5-{1-[(3-bromobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate: Similar structure with a bromobenzoyl group instead of a chlorobenzoyl group.

    Ethyl 4-({[(5-{1-[(3-methylbenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate: Similar structure with a methylbenzoyl group instead of a chlorobenzoyl group.

Uniqueness

Ethyl 4-({[(5-{1-[(3-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is unique due to the presence of the chlorobenzoyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and interaction with molecular targets, making it a compound of interest in various research fields.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[1-[(3-chlorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O4S/c1-4-33-22(32)15-8-10-18(11-9-15)26-19(30)13-34-23-28-27-20(29(23)3)14(2)25-21(31)16-6-5-7-17(24)12-16/h5-12,14H,4,13H2,1-3H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJHMADNRBGUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[[2-[[5-[1-[(3-chlorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[[2-[[5-[1-[(3-chlorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[[2-[[5-[1-[(3-chlorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[[2-[[5-[1-[(3-chlorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[[2-[[5-[1-[(3-chlorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[[2-[[5-[1-[(3-chlorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

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